molecular formula C14H22ClNO2 B12757038 DL-2-Phenylglycine isohexyl ester hydrochloride CAS No. 87252-84-4

DL-2-Phenylglycine isohexyl ester hydrochloride

Cat. No.: B12757038
CAS No.: 87252-84-4
M. Wt: 271.78 g/mol
InChI Key: OXSSTVCYQMKUHT-UHFFFAOYSA-N
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Description

DL-2-Phenylglycine isohexyl ester hydrochloride: is a chemical compound that belongs to the class of phenylglycine derivatives. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its role in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-2-Phenylglycine isohexyl ester hydrochloride typically involves the esterification of DL-2-Phenylglycine with isohexanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: DL-2-Phenylglycine isohexyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions may involve the use of nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

DL-2-Phenylglycine isohexyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of DL-2-Phenylglycine isohexyl ester hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • DL-2-Phenylglycine methyl ester hydrochloride
  • DL-2-Phenylglycine ethyl ester hydrochloride
  • DL-2-Phenylglycine isopentyl ester hydrochloride

Comparison: DL-2-Phenylglycine isohexyl ester hydrochloride is unique due to its isohexyl ester group, which imparts different chemical properties compared to its methyl, ethyl, and isopentyl counterparts

Properties

CAS No.

87252-84-4

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

4-methylpentyl 2-amino-2-phenylacetate;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-11(2)7-6-10-17-14(16)13(15)12-8-4-3-5-9-12;/h3-5,8-9,11,13H,6-7,10,15H2,1-2H3;1H

InChI Key

OXSSTVCYQMKUHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC(=O)C(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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